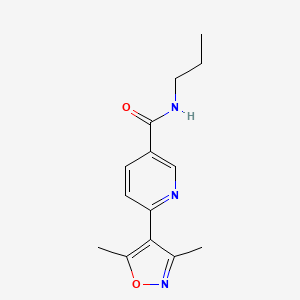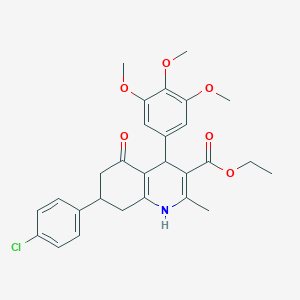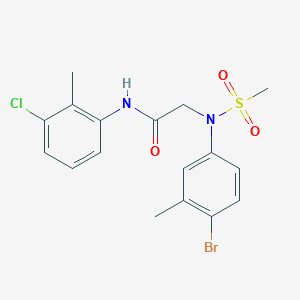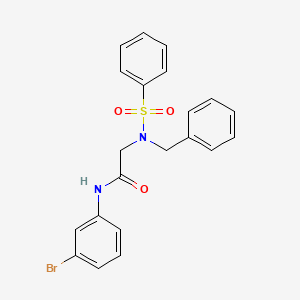![molecular formula C21H28N2O3S B5109917 N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG belongs to the class of glycine receptor antagonists and has been studied for its effects on the central nervous system.
Wirkmechanismus
BESG acts as an antagonist for glycine receptors, which are inhibitory receptors in the central nervous system. By binding to these receptors, BESG can reduce the inhibitory effects of glycine, leading to increased neuronal activity. This mechanism of action has been shown to be effective in reducing chronic pain and other neurological disorders.
Biochemical and Physiological Effects
BESG has been shown to have various biochemical and physiological effects. Studies have suggested that BESG can reduce the release of pro-inflammatory cytokines, which are responsible for inflammation and pain. BESG has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
BESG has several advantages for lab experiments. It is a highly potent compound, which means that small amounts can be used for experiments. BESG is also relatively easy to synthesize and purify. However, BESG has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. BESG can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on BESG. One area of interest is the potential use of BESG in the treatment of neuropathic pain. Researchers are also exploring the use of BESG in the treatment of certain types of anxiety disorders. Another area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes.
Conclusion
In conclusion, BESG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG acts as an antagonist for glycine receptors and has been studied for its effects on chronic pain, epilepsy, and anxiety disorders. While BESG has several advantages for lab experiments, it also has some limitations. There are several future directions for research on BESG, including the development of more potent and selective glycine receptor antagonists.
Synthesemethoden
BESG can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of 4-methylbenzenesulfonyl chloride, 4-ethylbenzylamine, and butylamine, among others. The reaction yields BESG as a white crystalline powder, which can be purified using various techniques.
Wissenschaftliche Forschungsanwendungen
BESG has been extensively studied for its potential therapeutic applications in various neurological disorders. Researchers have shown that BESG can act as an antagonist for glycine receptors, which are essential for the regulation of inhibitory neurotransmission in the central nervous system. Studies have suggested that BESG can be used to treat chronic pain, epilepsy, and certain types of anxiety disorders.
Eigenschaften
IUPAC Name |
N-butyl-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-6-15-22-21(24)16-23(19-11-9-18(5-2)10-12-19)27(25,26)20-13-7-17(3)8-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUCJADZCUNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)




![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)